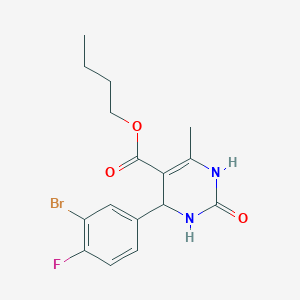![molecular formula C8H14O4S B11636717 2-[(2-Methylpropyl)sulfanyl]butanedioic acid](/img/structure/B11636717.png)
2-[(2-Methylpropyl)sulfanyl]butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Methylpropyl)sulfanyl]butanedioic acid is an organic compound characterized by the presence of a sulfanyl group attached to a butanedioic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-Methylpropyl)sulfanyl]butanedioic acid typically involves the reaction of 2-methylpropyl mercaptan with maleic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as halides or alkoxides replace the sulfanyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Alkylated or halogenated derivatives.
科学的研究の応用
2-[(2-Methylpropyl)sulfanyl]butanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-[(2-Methylpropyl)sulfanyl]butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and modulating signaling pathways. Additionally, the compound may act as a ligand, binding to metal ions and affecting their biological availability and activity.
類似化合物との比較
2-Methylbutanedioic acid: Lacks the sulfanyl group, resulting in different chemical reactivity and biological activity.
Butanedioic acid: A simpler structure without the methyl and sulfanyl substitutions, leading to distinct properties and applications.
2-[(2-Methylpropyl)thio]butanedioic acid:
Uniqueness: 2-[(2-Methylpropyl)sulfanyl]butanedioic acid is unique due to the presence of both a sulfanyl group and a butanedioic acid backbone, which imparts distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C8H14O4S |
|---|---|
分子量 |
206.26 g/mol |
IUPAC名 |
2-(2-methylpropylsulfanyl)butanedioic acid |
InChI |
InChI=1S/C8H14O4S/c1-5(2)4-13-6(8(11)12)3-7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
InChIキー |
YDHQINANGZTFLM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CSC(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636650.png)
![(4Z)-4-[(2-hydroxy-8-methylquinolin-3-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11636651.png)
![(6Z)-5-imino-6-[(5-methylfuran-2-yl)methylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636652.png)

![2-methoxy-5-[4-(4-methoxyphenyl)-5-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B11636659.png)
![(3Z)-3-[2-(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazinylidene]-1-benzyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11636669.png)

![(5Z)-1-(4-ethoxyphenyl)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11636686.png)


![3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11636703.png)
![N-(3-bromophenyl)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B11636704.png)
![2-(2,4-dimethylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11636707.png)
![(5Z)-2-(4-bromophenyl)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11636720.png)
